5-Chloro-2-pyrazol-1-ylbenzaldehyde
Overview
Description
5-Chloro-2-pyrazol-1-ylbenzaldehyde is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of a chloro group at the 5-position and a pyrazol-1-yl group attached to a benzaldehyde moiety. It has a molecular weight of 206.63 g/mol and is typically found as a crystalline solid with a high purity level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-pyrazol-1-ylbenzaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by oxidation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve the use of advanced catalytic systems and eco-friendly procedures. Techniques such as microwave-assisted reactions and ultrasound-assisted reactions have been employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-pyrazol-1-ylbenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: 5-Chloro-2-pyrazol-1-ylbenzoic acid.
Reduction: 5-Chloro-2-pyrazol-1-ylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-pyrazol-1-ylbenzaldehyde has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-2-pyrazol-1-ylbenzaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by depolarizing the mitochondrial membrane, leading to the activation of the apoptotic pathway . This compound may also interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxybenzaldehyde: A precursor in the synthesis of 5-Chloro-2-pyrazol-1-ylbenzaldehyde.
2-Pyrazol-1-ylbenzaldehyde: Lacks the chloro substituent but shares the pyrazole and benzaldehyde moieties.
5-Bromo-2-pyrazol-1-ylbenzaldehyde: Similar structure with a bromo group instead of a chloro group
Uniqueness
This compound is unique due to the presence of both the chloro and pyrazole groups, which confer distinct chemical reactivity and biological activity. The chloro group enhances its electrophilicity, making it more reactive in substitution reactions, while the pyrazole ring contributes to its potential biological activities .
Properties
IUPAC Name |
5-chloro-2-pyrazol-1-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-2-3-10(8(6-9)7-14)13-5-1-4-12-13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUBMRYIKPWSCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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